Lipophilicity: Cyclopentyl vs. Ethyl
The N-cyclopentyl derivative is significantly more lipophilic than its closest commercially available N-ethyl analog. For the target compound, the calculated partition coefficient (CLogP) is 0.661 , whereas the analogous 3-(4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)propan-1-amine has a CLogP of 0.228 . This difference of 0.433 log units indicates a markedly different pharmacokinetic profile if incorporated into a lead compound, affecting membrane permeability and solubility.
| Evidence Dimension | Calculated Partition Coefficient (CLogP) |
|---|---|
| Target Compound Data | 0.661 |
| Comparator Or Baseline | 3-(4-Ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)propan-1-amine: CLogP 0.228 |
| Quantified Difference | Δ CLogP = 0.433 |
| Conditions | Calculated values from structured datasheets |
Why This Matters
This quantifiable lipophilicity difference allows a medicinal chemist to select the building block that best matches the target logP profile of a lead series, directly influencing the optimization of ADME properties.
